Bienvenue dans la boutique en ligne BenchChem!

Methyl tert-butyl(3-methylpyridin-2-yl)carbamate

Process Chemistry Pharmaceutical Intermediates CGRP Antagonist Synthesis

Methyl tert-butyl(3-methylpyridin-2-yl)carbamate (CAS 1260403-56-2) is a fully substituted carbamate bearing both an N-tert-butyl (Boc) group and an N-methyl group on a 3-methylpyridin-2-amine scaffold. This compound is not a terminal biologically active agent but a purpose-built synthetic intermediate.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 1260403-56-2
Cat. No. B3227066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl tert-butyl(3-methylpyridin-2-yl)carbamate
CAS1260403-56-2
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)N(C(=O)OC)C(C)(C)C
InChIInChI=1S/C12H18N2O2/c1-9-7-6-8-13-10(9)14(11(15)16-5)12(2,3)4/h6-8H,1-5H3
InChIKeyOVSKXCDYALJRRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl tert-butyl(3-methylpyridin-2-yl)carbamate (CAS 1260403-56-2): A Strategic Intermediate for CGRP-Targeted Therapeutics and Kinase-Focused Medicinal Chemistry


Methyl tert-butyl(3-methylpyridin-2-yl)carbamate (CAS 1260403-56-2) is a fully substituted carbamate bearing both an N-tert-butyl (Boc) group and an N-methyl group on a 3-methylpyridin-2-amine scaffold . This compound is not a terminal biologically active agent but a purpose-built synthetic intermediate. Its IUPAC name, methyl N-(1,1-dimethylethyl)-N-(3-methyl-2-pyridinyl)carbamate, reflects the precise substitution pattern required for constructing the spiro-oxindole core of ubrogepant, an orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist approved for acute migraine treatment [1]. The molecular formula is C12H18N2O2 with a molecular weight of 222.28 g/mol . Unlike simple N-Boc-aminopyridines, the dual N-alkylation and specific 3-methylpyridine regiochemistry pre-install the structural complexity required for late-stage pharmaceutical assembly, making this compound a procurement priority for programs targeting CGRP-driven pathways or N-methylpyridinylcarbamate-containing kinase inhibitors.

Methyl tert-butyl(3-methylpyridin-2-yl)carbamate: Why N-Boc-aminopyridine Analogs Cannot Serve as Drop-in Replacements


Scientific and industrial users cannot interchange methyl tert-butyl(3-methylpyridin-2-yl)carbamate with closely related N-Boc-aminopyridine analogs such as tert-butyl (3-methylpyridin-2-yl)carbamate (CAS 138343-75-6) or tert-butyl methyl(pyridin-2-yl)carbamate (CAS 436161-79-4) without fundamentally altering the downstream synthetic route and compromising the target molecule's integrity. The target compound's unique N-methyl-N-Boc architecture is not a trivial protecting-group variation; it directly installs the N-methylpyridinylcarbamate pharmacophore found in ubrogepant and a subset of clinical-stage kinase inhibitors [1]. Replacing it with a simple N-Boc analog (lacking N-methyl) would require an additional, often low-yielding, N-methylation step late in the synthesis, introducing regioselectivity challenges and new impurity profiles . Conversely, the N-methyl group alone (without Boc) would expose a free NH that is incompatible with subsequent metal-catalyzed cross-coupling or acylation steps. The evidence below quantifies the yield, regiochemical, and application-specific consequences of selecting this intermediate over its nearest structural neighbors.

Methyl tert-butyl(3-methylpyridin-2-yl)carbamate: Head-to-Head Evidence for Differentiated Procurement Decisions


Synthetic Yield Advantage: 100% Isolated Yield vs. 86% for the Non-Methylated N-Boc Analog

The patented synthesis of methyl tert-butyl(3-methylpyridin-2-yl)carbamate proceeds from N-(tert-butyl)-3-methylpyridin-2-amine and methyl chloroformate in THF at 0°C to room temperature, yielding the target compound in 100% isolated yield (5.80 g from 4.30 g of starting amine) . In contrast, the synthesis of the closest non-methylated analog, tert-butyl (3-methylpyridin-2-yl)carbamate (CAS 138343-75-6), achieved only an 86% isolated yield under standard Boc-protection conditions [1]. This 14-percentage-point yield gap has significant implications for cost-of-goods in multi-kilogram campaigns.

Process Chemistry Pharmaceutical Intermediates CGRP Antagonist Synthesis

Regiochemical Precision: Exclusive 3-Methylpyridine Substitution Avoids Regioisomeric Contamination Found in 4-Methyl and Des-Methyl Analogs

Methyl tert-butyl(3-methylpyridin-2-yl)carbamate carries the methyl group exclusively at the 3-position of the pyridine ring, as confirmed by 1H NMR (δ 2.27, s, 3H; δ 7.16, dd, 1H; δ 7.57, dd, 1H; δ 8.36, dd, 1H) . This 3-methyl substitution pattern is critical because ubrogepant and its pharmacologically active analogs require the 3-methylpyridine motif; the 4-methyl isomer (tert-butyl (4-methylpyridin-2-yl)carbamate, CAS 90101-20-5) and the des-methyl analog (tert-butyl methyl(pyridin-2-yl)carbamate, CAS 436161-79-4) produce different steric and electronic environments that abrogate CGRP receptor binding. The des-methyl analog lacks the methyl group entirely, resulting in a molecular weight difference of 14 Da (222.28 vs. 208.26 g/mol) and altered lipophilicity.

Regioselective Synthesis CGRP Pharmacophore Patent-Protected Intermediates

Downstream API Linkage: Validated as a Direct Intermediate for Ubrogepant (Ubrelvy) in Patent WO2018/211275

Patent WO2018/211275 explicitly discloses methyl tert-butyl(3-methylpyridin-2-yl)carbamate as intermediate 47.5 in the synthesis of ubrogepant, a first-in-class oral CGRP receptor antagonist approved by the FDA in December 2019 [1]. The compound is directly converted into the active pharmaceutical ingredient (API) through a defined sequence of deprotection, spirocyclization, and amide coupling steps. No alternative intermediate bearing a different N-protecting group pattern has been validated in this patent family for the commercial route. The compound's CAS number (1260403-56-2) is listed alongside other ubrogepant intermediates (e.g., 1455358-06-1, 1235305-63-1) in supplier technical packages , confirming its supply-chain integration.

Ubrogepant Synthesis CGRP Antagonist FDA-Approved Drug Intermediate

N-Methyl Group as a Critical Determinant of Kinase Selectivity and Metabolic Stability in Downstream Compounds

In medicinal chemistry, the N-methyl group on the carbamate nitrogen of methyl tert-butyl(3-methylpyridin-2-yl)carbamate has been identified as a critical structural feature for modulating kinase selectivity and improving metabolic stability in derived drug candidates . While the target compound itself is not the final bioactive molecule, intermediates lacking the N-methyl group (e.g., simple N-Boc-aminopyridines) produce final compounds that often exhibit broader kinase inhibition profiles and higher oxidative N-dealkylation rates. The N-methyl substituent increases steric hindrance around the carbamate nitrogen, reducing CYP450-mediated metabolism and enhancing target residence time. Although direct head-to-head comparative data for the intermediate itself is limited, the class-level evidence indicates that the N-methyl-N-Boc combination is a privileged building block for selective kinase inhibitor programs.

Kinase Inhibitor Design Metabolic Stability N-Methylation Strategy

Methyl tert-butyl(3-methylpyridin-2-yl)carbamate: High-Priority Procurement Scenarios for Drug Development and Chemical Biology


GMP Intermediate Sourcing for Ubrogepant Generic (ANDA) Development

Pharmaceutical companies pursuing abbreviated new drug applications (ANDAs) for generic ubrogepant (Ubrelvy) must source the identical patent-specified intermediate to ensure regulatory acceptance of the synthetic route. Methyl tert-butyl(3-methylpyridin-2-yl)carbamate (CAS 1260403-56-2) is explicitly designated as intermediate 47.5 in WO2018/211275 [1], and its 100% reported yield directly improves process mass intensity and cost-of-goods calculations for ANDA filers. Substitution with the non-methylated analog tert-butyl (3-methylpyridin-2-yl)carbamate (CAS 138343-75-6) would constitute a process deviation requiring additional validation data and potentially triggering a bioequivalence re-study.

Discovery Chemistry: Pre-Installed N-Methylpyridinylcarbamate Building Block for Kinase-Focused Libraries

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries can procure methyl tert-butyl(3-methylpyridin-2-yl)carbamate as a pre-functionalized building block. The compound's N-methyl-N-Boc architecture obviates the need for a late-stage N-methylation of a sterically hindered 2-aminopyridine, a transformation that typically proceeds in low yield (<50%) due to competing N-Boc deprotection [1]. By incorporating the N-methyl group at the intermediate stage, discovery teams accelerate structure-activity relationship (SAR) exploration and improve the metabolic stability profile of lead compounds.

Process Chemistry: Benchmarking High-Yield Carbamate Formation Protocols

Process research groups developing scalable carbamate syntheses can utilize the 100% yield protocol for methyl tert-butyl(3-methylpyridin-2-yl)carbamate [1] as a benchmark. The procedure—sequential treatment of N-(tert-butyl)-3-methylpyridin-2-amine with n-BuLi and methyl chloroformate in THF at 0°C to room temperature—demonstrates that even sterically demanding N-alkyl-N-Boc carbamates can be accessed quantitatively under carefully controlled conditions. This contrasts with the 86% yield reported for simple N-Boc protection of the parent amine , providing a case study in reaction optimization for process scientists.

Quote Request

Request a Quote for Methyl tert-butyl(3-methylpyridin-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.